molecular formula C12H13N3O5S B1517862 2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid CAS No. 1156425-42-1

2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid

Cat. No.: B1517862
CAS No.: 1156425-42-1
M. Wt: 311.32 g/mol
InChI Key: FJADPWTXLYSIFK-UHFFFAOYSA-N
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Description

2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid is a sulfonamide-containing acetic acid derivative characterized by a 4-cyanophenyl group linked via a methanesulfonamido-acetamido backbone. Its structure features a central glycine moiety (acetic acid) conjugated with a sulfonamide group and a 4-cyanobenzyl substituent, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-[[2-[(4-cyanophenyl)methylsulfonylamino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c13-5-9-1-3-10(4-2-9)8-21(19,20)15-6-11(16)14-7-12(17)18/h1-4,15H,6-8H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJADPWTXLYSIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC(=O)NCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid, also known by its CAS number 1156425-42-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C12H14N2O4S
  • Molecular Weight: 270.32 g/mol
  • Structural Formula:
    N1C1C1C1C1C1C1C1C1C1C1C1\text{N}^1-\text{C}^1-\text{C}^1-\text{C}^1-\text{C}^1-\text{C}^1-\text{C}^1-\text{C}^1-\text{C}^1-\text{C}^1-\text{C}^1-\text{C}^1

This compound features a methanesulfonamide group attached to an acetic acid moiety, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing sulfonamide groups. For instance, sulfonamides have been shown to exhibit significant inhibitory effects against various bacterial strains. The specific compound may share similar properties due to its structural characteristics.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in bacterial virulence. For example, studies on mono-ADP-ribosyltransferase toxins suggest that modifications in the sulfonamide structure can enhance inhibitory activity against pathogenic bacteria .

Cytotoxicity and Cell Viability

In vitro assays have been employed to assess the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that at certain concentrations, this compound may induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This dual effect is crucial for developing targeted cancer therapies.

Research on Structure-Activity Relationships (SAR)

Research has focused on the SAR of sulfonamide compounds, revealing that modifications to the aromatic ring can significantly impact biological activity. The presence of electron-withdrawing groups, such as the cyanophenyl moiety in this compound, enhances binding affinity to target enzymes . This insight is pivotal for further drug design efforts.

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AntimicrobialInhibitory against bacteria
Enzyme InhibitionPotential inhibitor
CytotoxicityApoptosis in cancer cells
AntiviralReduced viral replication

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of acetamidoacetic acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties Biological Activity Reference
Target Compound : 2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid 4-Cyanophenyl, methanesulfonamido High polarity due to sulfonamide and cyano groups Not explicitly reported; inferred protease/AP-M inhibition potential
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (8) 2-Oxopyrrolidinyl, phenoxy m.p. 127–129 °C, 99% yield AP-M inhibitor (IC₅₀ = 449.5 μM)
2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (7) 2-Oxopyrrolidinyl, ortho-phenoxy m.p. 134–138 °C, 93% yield Moderate AP-M inhibition
2-(6-Bromobenzofuran-3-yl)-2-(2-(2-fluorophenyl)acetamido)acetic acid (49) Bromobenzofuran, 2-fluorophenylacetamido Not fully characterized Antibacterial (E. coli inhibition)
2-[2-(4-Nitrobenzamido)acetamido]acetic acid 4-Nitrobenzamido Similarity score 0.97 to target compound No activity reported
2-{2-(2-Sulfanylacetamido)acetamido}acetic acid amine Sulfhydryl group Molecular weight 223.25, CAS 1909336-16-8 Thiol-based reactivity

Computational and Spectral Data

  • IR Spectroscopy: Phenoxyacetic acid analogs display characteristic peaks at 1753 cm⁻¹ (COOH), 1689 cm⁻¹ (CONH), and 1222 cm⁻¹ (C-O-C aromatic), which are consistent with the target compound’s expected spectral profile .
  • Mass Spectrometry: Beta-lactam analogs (e.g., compound 12) fragment via lactam ring-opening, producing diagnostic ions at m/z 561.2 (M–H⁻) . The target compound’s mass spectrum would likely show cleavage at the sulfonamide bond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid
Reactant of Route 2
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2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid

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